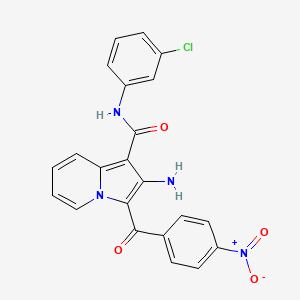

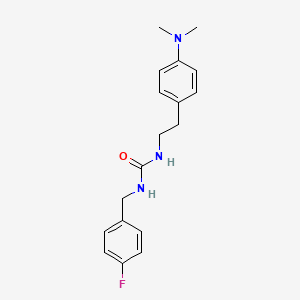

1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea” is a urea derivative. Urea derivatives are a large class of organic compounds that contain a carbonyl group flanked by two amine groups . They have a wide range of applications, including in the pharmaceutical industry .

Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions, depending on the specific groups attached to the urea core . They can act as both nucleophiles and electrophiles, and can undergo reactions such as hydrolysis, reduction, and condensation .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Urea derivatives can have a wide range of properties, including varying solubilities, melting points, and reactivities .Scientific Research Applications

Anticancer and Antioxidant Properties

1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea derivatives have been explored for their potential in cancer treatment and as antioxidants. A study found that these compounds exhibited significant cytotoxicity against human cervical cancer and non-small cell lung carcinoma cell lines. Moreover, they displayed remarkable antioxidant activity, suggesting their potential as lead compounds for cancer treatment (Özgeriş & Özgeriş, 2021).

Anti-HIV Activity

Derivatives of this chemical structure have been synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors. Some compounds in this class showed promising activities against HIV-1, suggesting their potential in anti-HIV therapies (Sakakibara et al., 2015).

Radiochemistry and Molecular Imaging

Compounds containing the this compound structure have been synthesized for use in radiochemistry, particularly in PET imaging. Their synthesis and application in imaging studies, such as for angiogenesis, demonstrate their utility in medical diagnostics (Mäding et al., 2006).

Hydrogen-Bonded Complexes and Self-Assembly

These compounds have been studied for their ability to form hydrogen-bonded complexes. Such properties are significant in the context of molecular self-assembly, offering insights into the design of new materials and biological mimics (Corbin et al., 2001).

HIV Integrase Inhibition

Derivatives of this chemical class have been explored as HIV integrase inhibitors. One compound in particular showed promising activity and favorable pharmacokinetic properties, highlighting its potential as an antiviral agent (Pace et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea” would depend on its specific properties and potential applications. Urea derivatives are a broad and active area of research, with potential applications in fields such as medicine, agriculture, and materials science .

Properties

IUPAC Name |

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-[(4-fluorophenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O/c1-22(2)17-9-5-14(6-10-17)11-12-20-18(23)21-13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFZATIFKKIFBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2638665.png)

![2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2638666.png)

![2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2638671.png)

![3-[(4-Methoxyphenyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2638676.png)

![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)